molecular formula C7H4ClN3O2 B15149702 7-Chloro-8-nitroimidazo[1,2-a]pyridine

7-Chloro-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B15149702
M. Wt: 197.58 g/mol
InChI Key: TVYAOFACMWDLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-nitroimidazo[1,2-a]pyridine is a chemically versatile building block within the privileged imidazo[1,2-a]pyridine scaffold, a structure frequently identified in compounds with significant biological activities . The core imidazo[1,2-a]pyridine structure is a fundamental component in several marketed drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) . The specific substitution pattern of chloro and nitro groups at the 7 and 8 positions, respectively, makes this compound a valuable intermediate for synthesizing novel derivatives for drug discovery programs . This compound is primarily of interest for designing and synthesizing new potential therapeutic agents. Researchers can readily functionalize this core structure, for instance, by converting the nitro group to an amine or by utilizing the chloro group for cross-coupling reactions, to create libraries of compounds for biological screening . The imidazo[1,2-a]pyridine scaffold has shown remarkable potential in antimicrobial research, with some derivatives exhibiting potent activity against various bacterial strains . Furthermore, this structural class has been extensively explored in tuberculosis drug discovery, with some analogues demonstrating exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The presence of both chloro and nitro substituents offers distinct electronic and steric properties that can be fine-tuned to optimize interactions with biological targets. For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemical compounds with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

7-chloro-8-nitroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-3-10-4-2-9-7(10)6(5)11(12)13/h1-4H

InChI Key

TVYAOFACMWDLKP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C(=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Transformation Pathways of 7 Chloro 8 Nitroimidazo 1,2 a Pyridine Analogues

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine portion of the imidazo[1,2-a]pyridine (B132010) ring system, when activated by appropriate substituents, can undergo nucleophilic substitution, a key method for introducing new functional groups.

The radical-nucleophilic substitution (SRN1) mechanism provides a pathway for the substitution of halides on aromatic rings, which might be unreactive under classical SNAr conditions. Research has demonstrated for the first time that an SRN1 reaction can occur on the pyridine part of the imidazo[1,2-a]pyridine nucleus. researchgate.net Specifically, studies on 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have shown its reactivity with various carbon and sulfur-centered nucleophiles under SRN1 conditions. researchgate.net Depending on the nature of the attacking nucleophile, substitution was observed at the 8-position, displacing the bromide. researchgate.net This discovery opens a new avenue for the functionalization of the pyridine ring within this heterocyclic system.

Table 1: Examples of SRN1 Reactions on an Imidazo[1,2-a]pyridine Analogue

Substrate Nucleophile Reactive Position Product Type

Note: The table is based on findings that demonstrate reactivity at these positions under SRN1 conditions. researchgate.net

In poly-halogenated imidazo[1,2-a]pyridine systems, the site of nucleophilic attack is governed by regioselectivity. In the case of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a competitive reactivity between the halogen on the pyridine ring (C8-Br) and the halogen on the C2-methyl group (C2-CH₂Cl) was observed. researchgate.net The outcome of the reaction—that is, which halogen is displaced—was found to be dependent on the specific nucleophile used. researchgate.net This indicates that the electronic and steric properties of the incoming nucleophile play a critical role in directing the substitution to a specific site, allowing for controlled, regioselective functionalization. For instance, some nucleophiles preferentially attack the C8 position, leading to the displacement of the bromide, while others favor substitution at the C2-chloromethyl group. researchgate.net

Reduction of Nitro Groups in Imidazo[1,2-a]pyridines

The reduction of a nitro group is one of the most fundamental transformations in organic chemistry, providing access to a range of other functional groups, most notably amines. wikipedia.org This conversion is highly relevant for aryl nitro compounds and can be achieved through various methods. wikipedia.org

Commonly employed methods applicable to 8-nitroimidazo[1,2-a]pyridine (B1581201) analogues include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C). wikipedia.org

Metal-Acid Systems: The use of metals like iron, tin, or zinc in an acidic medium is a classic and effective method for nitro group reduction. wikipedia.org For example, tin(II) chloride (SnCl₂) is a common laboratory reagent for this purpose. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can also be used, sometimes offering selectivity in molecules with multiple reducible groups. wikipedia.org

The reduction typically proceeds to the corresponding amine (e.g., 7-Chloroimidazo[1,2-a]pyridin-8-amine). However, by carefully selecting reagents and controlling reaction conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine (B1172632) or nitroso derivatives. wikipedia.orgnih.gov For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can yield aryl hydroxylamines. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction and Corresponding Products

Reagent(s) Resulting Functional Group
H₂, Pd/C or Raney Ni Amine (-NH₂)
Fe, HCl or SnCl₂, HCl Amine (-NH₂)
Zinc, NH₄Cl Hydroxylamine (-NHOH)

Oxidative Cyclization and Coupling Processes

The synthesis of the core imidazo[1,2-a]pyridine scaffold is frequently achieved through oxidative cyclization reactions. These methods construct the bicyclic ring system from simpler starting materials. A common strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. More modern approaches focus on C-H activation and oxidative cross-coupling. rsc.orgrsc.org

Several catalytic systems have been developed to facilitate this transformation under aerobic conditions, using molecular oxygen as a green oxidant. acs.orgorganic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper(I) salts have been shown to effectively catalyze the aerobic oxidative coupling of 2-aminopyridines with ketones or ketoxime acetates to yield imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

Silver-Mediated Reactions: A novel method employs silver mediation for a highly selective C–H/N–H oxidative cross-coupling and cyclization between 2-aminopyridines and terminal alkynes. rsc.org

Flavin-Iodine Systems: A coupled organocatalytic system using flavin and iodine can achieve the aerobic oxidative C–N bond formation necessary for synthesizing the imidazo[1,2-a]pyridine core. acs.orgorganic-chemistry.org

These methods are valued for their efficiency and tolerance of a wide range of functional groups on the starting materials. organic-chemistry.org

Exploration of Diverse Functional Group Transformations at C2, C3, and other Positions

Beyond the pyridine ring, the imidazole (B134444) portion of the scaffold, particularly the C2 and C3 positions, is a hub for diverse functionalization. The C3 position is generally more susceptible to electrophilic and radical attack than the C2 position. researchgate.netrsc.org

C3-Position: This position is readily functionalized. A variety of transformations have been developed, often proceeding with high regioselectivity. nih.govrsc.org

Halogenation: Transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) can selectively introduce chlorine or bromine at the C3 position. nih.govrsc.org

Alkylation and Arylation: Friedel-Crafts-type reactions can introduce alkyl groups. nih.gov Visible light-mediated methods have been developed for C3-arylation using diazonium salts. nih.gov

Introduction of Other Groups: A wide array of functional groups can be installed at C3, including cyanomethyl, alkoxycarbonyl, and trifluoromethyl groups, often via radical pathways. organic-chemistry.orgnih.gov

C2-Position: Direct functionalization at the C2 position is more challenging due to its lower intrinsic reactivity compared to C3. researchgate.net However, reactions can be directed to this site, for instance, by starting with a pre-functionalized substrate, such as a 2-chloromethyl derivative, which can undergo nucleophilic substitution. researchgate.net

Other Positions: As noted previously, positions on the pyridine ring, such as C8, can also be functionalized, particularly through SRN1 reactions when a suitable leaving group is present. researchgate.net

Table 3: Selected Functional Group Transformations on the Imidazo[1,2-a]pyridine Core

Position Transformation Reagents/Conditions Reference
C3 Chlorination NaClO₂, AcOH nih.govrsc.org
C3 Bromination NaBrO₂, AcOH nih.govrsc.org
C3 Alkylation Aldehyde, Cyclic Amine, Y(OTf)₃ nih.gov
C3 Arylation Diazonium salts, visible light nih.gov
C3 Trifluoromethylation Sodium triflinate, visible light nih.gov
C2-Methyl Nucleophilic Substitution Sulfur/Carbon Nucleophiles (SRN1) researchgate.net

Biological Activities and Mechanistic Investigations of 7 Chloro 8 Nitroimidazo 1,2 a Pyridine Derivatives

Antimicrobial Spectrum

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a broad spectrum of antimicrobial activity. The introduction of specific substituents, such as chloro and nitro groups, on the pyridine (B92270) ring of the scaffold can significantly modulate their biological efficacy.

Antibacterial Activity

The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a variety of bacterial species. While specific data for 7-chloro-8-nitroimidazo[1,2-a]pyridine is not extensively detailed in the available literature, structure-activity relationship (SAR) studies on related compounds provide insights into the role of its substituents. For instance, the presence of a nitro group is a common feature in many antibacterial agents, and halogenation can also enhance activity.

Research on various imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, has shown that some compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. jst.go.jp The antibacterial efficacy is often influenced by the nature and position of substituents on the heterocyclic ring system.

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Test Organism Activity Reference
Imidazo[1,2-a]pyrimidine Derivative A Staphylococcus aureus Potent jst.go.jp
Imidazo[1,2-a]pyrimidine Derivative B Escherichia coli Moderate jst.go.jp

Note: The data in this table is illustrative of the activity of the broader class of related heterocyclic compounds, as specific data for this compound was not available.

Antifungal Activity (e.g., against Candida albicans)

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans. The antifungal activity is highly dependent on the substitution pattern of the imidazo[1,2-a]pyridine core.

Studies on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have shown that modifications at various positions on the ring system can lead to compounds with significant antifungal potency. For example, certain derivatives have demonstrated promising activity against fluconazole-resistant strains of C. albicans. chemrxiv.org While direct studies on the 7-chloro-8-nitro substituted variant are scarce, the known contribution of the nitro group to antifungal activity in this scaffold is noteworthy.

Antiparasitic and Antiprotozoal Activities

The imidazo[1,2-a]pyridine scaffold has proven to be a particularly fruitful starting point for the discovery of agents targeting parasitic and protozoal infections, including tuberculosis and kinetoplastid-caused diseases.

Antituberculosis Activity against Mycobacterium tuberculosis (e.g., MDR-TB, XDR-TB strains)

Derivatives of imidazo[1,2-a]pyridine are a significant class of novel antitubercular agents with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The 7-chloro-8-nitro substitution pattern is of interest due to the established roles of both halogens and nitro groups in other antitubercular agents.

SAR studies have revealed that the bulky and more lipophilic biaryl ethers of imidazo[1,2-a]pyridine-3-carboxamides exhibit nanomolar potency. nih.gov Several compounds from this class have shown excellent activity against MDR and XDR Mtb strains. nih.govresearchgate.net

Table 2: Antitubercular Activity of a Representative Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)

Compound Strain MIC90 (µM) Reference
Imidazo[1,2-a]pyridine-3-carboxamide Derivative Drug-Susceptible Mtb ≤0.006 nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide Derivative MDR-Mtb Active (Range not specified) nih.gov

Note: This table represents the high potency achieved within the imidazo[1,2-a]pyridine class, though specific data for this compound is not provided in the cited sources.

The mechanism of action for the antitubercular activity of many imidazo[1,2-a]pyridine derivatives has been identified as the inhibition of the cytochrome bcc complex, specifically targeting the QcrB subunit. nih.gov QcrB is a crucial component of the electron transport chain in Mtb, and its inhibition disrupts the bacterium's energy metabolism by depleting ATP levels. nih.gov

Telacebec (Q203), an imidazo[1,2-a]pyridine amide currently in clinical development, is a known QcrB inhibitor. nih.gov The discovery of this target has spurred further exploration of the imidazo[1,2-a]pyridine scaffold to develop new QcrB inhibitors. nih.govresearchgate.netasm.org Machine learning models have also been developed to predict the QcrB inhibitory activity of new compounds based on their chemical structures. chemrxiv.org

Antikinetoplastid Activity against Trypanosoma and Leishmania Species

The 3-nitroimidazo[1,2-a]pyridine pharmacophore has been the subject of extensive SAR studies for its activity against kinetoplastid parasites, including Trypanosoma and Leishmania species. nih.gov These studies have highlighted that the biological activity is highly sensitive to substitutions at positions 2, 6, and 8 of the imidazopyridine ring. nih.govresearchgate.net

While specific data for the 7-chloro-8-nitro derivative is not available, research on related compounds provides valuable insights. For instance, a hit compound bearing bromine atoms at positions 6 and 8 showed potent antileishmanial activity. acs.org Subsequent pharmacomodulation led to 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines with improved activity against both Leishmania spp and Trypanosoma b. brucei. acs.org This suggests that substitution at position 8 is a key determinant of activity. acs.org

Further studies on 8-alkynyl-3-nitroimidazopyridines have identified potent antitrypanosomal compounds, with some showing activity against both T. b. brucei and T. cruzi. nih.govdundee.ac.uk The bioactivation of these nitroaromatic compounds is often mediated by type 1 nitroreductases in the parasites. nih.gov

Table 3: Antikinetoplastid Activity of a Selected 8-Alkynyl-3-nitroimidazopyridine Derivative

Compound Parasite EC50 Reference
Compound 19 (8-alkynyl-3-nitroimidazopyridine) T. b. brucei (blood stream form) 40-70 nM nih.gov

Note: This table showcases the activity of a related derivative to illustrate the potential of the scaffold, as specific data for this compound was not found.

Antineoplastic Potential

Research into the antineoplastic properties of imidazo[1,2-a]pyridine and related nitroimidazole derivatives has identified their potential for cytotoxic activity against various cancer cell lines.

Studies have demonstrated the in vitro anticancer effects of compounds structurally related to the this compound core, particularly against lung carcinoma. For instance, a series of novel imidazo[1,2-a]pyridine derivatives, when hybridized with a 2-amino-4H-pyran moiety, were found to induce significant cytotoxicity in A549 lung cancer cells. nih.gov Specific derivatives from this series, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, were shown to increase NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis. nih.gov

Another study focused on the antitumor activity of N-alkyl-nitroimidazole compounds against the A549 human lung carcinoma cell line. openmedicinalchemistryjournal.com The results indicated that these cells were sensitive to the tested compounds, with cytotoxicity being influenced by the length of the N-alkyl chain. openmedicinalchemistryjournal.com N-methyl-nitroimidazole and N-ethyl-nitroimidazole were found to be particularly effective against this lung cancer cell line. openmedicinalchemistryjournal.com A separate investigation led to the development of compound I-11, an imidazo[1,2-a]pyridine derivative, identified as a potent covalent anticancer agent for KRAS G12C-mutated NCI-H358 lung cancer cells. rsc.org

The following table summarizes the cytotoxic activity of selected N-alkyl-nitroimidazole compounds against the A549 human lung carcinoma cell line.

CompoundCell LineActivity (LC50 in µM)
N-methyl-nitroimidazoleA549 (Human Lung Carcinoma)22.1
N-ethyl-nitroimidazoleA549 (Human Lung Carcinoma)24.3
N-propyl-nitroimidazoleA549 (Human Lung Carcinoma)67.2
N-butyl-nitroimidazoleA549 (Human Lung Carcinoma)71.3

Anti-inflammatory and Analgesic Research

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anti-inflammatory and analgesic properties. eco-vector.comacs.org The mechanism for these effects is often linked to the inhibition of key enzymes in the inflammatory pathway. rjpbr.com Studies on various derivatives have demonstrated significant pain-relieving and anti-inflammatory effects in experimental models. nih.gov For example, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to have more potent analgesic activity than indomethacin (B1671933) in several models, including the Randall-Selitto and phenylquinone writhing tests. nih.gov The analgesic effects of many potent imidazo[1,2-a]pyridine derivatives are directly attributed to their inhibition of the cyclooxygenase (COX) enzyme. rjpbr.com

A primary mechanism for the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2). rjpbr.com This enzyme is induced during inflammation and contributes to the synthesis of prostaglandins. Numerous studies have focused on designing imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.

One study reported a series of derivatives with significant and specific inhibitory effects on COX-2, showing IC50 values ranging from 0.05 µM to 0.13 µM and a selectivity index (SI) for COX-2 over COX-1 ranging from 51.3 to 897.1. rjpbr.combenthamdirect.com Within this series, compounds 5e, 5f, and 5j were the most potent, each with an IC50 value of 0.05 µM, while compound 5i showed the highest selectivity (SI = 897.19). rjpbr.combenthamdirect.com Another investigation of different imidazo[1,2-a]pyridine derivatives found that they were all selective COX-2 inhibitors with IC50 values in the 0.07–0.18 µM range and COX-2 selectivity indexes between 57 and 217. ingentaconnect.combenthamdirect.comresearchgate.net The derivative 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) demonstrated the highest potency and selectivity in that series. ingentaconnect.combenthamdirect.comresearchgate.net

The table below presents the COX-2 inhibitory activity of selected imidazo[1,2-a]pyridine derivatives from the literature.

CompoundCOX-2 IC50 (µM)Selectivity Index (SI)
Derivative 5e0.05>200
Derivative 5f0.05>200
Derivative 5j0.05115.3
Derivative 5i0.07897.19
Derivative 6f0.07>217

Neurological and Central Nervous System Research

Derivatives of the imidazo[1,2-a]pyridine class have been explored for their activity within the central nervous system (CNS). Research has focused on their interaction with key neurotransmitter receptors, indicating their potential to modulate neuronal signaling.

A significant area of neurological research for this chemical class has been the modulation of metabotropic glutamate (B1630785) receptors (mGluRs), which are G-protein-coupled receptors that play crucial roles in synaptic transmission and plasticity. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor. nih.govresearchgate.net Activation of the mGlu2 receptor can reduce glutamate release, representing a therapeutic strategy for conditions associated with glutamate hyperfunction, such as epilepsy and anxiety disorders. acs.org Through optimization of in vitro and in vivo properties, an advanced lead compound, 8-chloro-7-(7-chloro-1H-indol-5-yl)-3-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine (referred to as 27o in the study), was identified. nih.gov This compound showed good potency and selectivity for the mGlu2 receptor. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The diverse biological activities of this compound derivatives and related compounds stem from their interactions with various biological targets, including enzymes and receptors. As detailed previously, the potent anti-inflammatory effects of this class are achieved through highly selective inhibition of the COX-2 enzyme. rjpbr.combenthamdirect.com In the context of the central nervous system, their activity is linked to the allosteric modulation of the mGlu2 receptor. nih.gov

Beyond these examples, the imidazo[1,2-a]pyridine scaffold has been used to develop inhibitors for other critical biological targets. Research has shown that certain derivatives can act as inhibitors of platelet-derived growth factor receptor (PDGFR), a receptor tyrosine kinase implicated in cancer. nih.gov Other studies have designed and synthesized novel imidazo[1,2-a]pyridine derivatives that exhibit inhibitory activity against the α-glucosidase enzyme, which is a target in the management of diabetes. researchgate.net These findings underscore the versatility of the imidazo[1,2-a]pyridine scaffold in designing specific inhibitors for a range of enzymes and receptors.

Inhibition of Apoptosis Proteins (IAPs) Family

Research into the direct inhibitory effects of this compound on the Inhibitor of Apoptosis Proteins (IAPs) family is an emerging area of investigation. While the broader class of imidazo[1,2-a]pyridine derivatives has been noted for inducing apoptosis in cancer cells, specific data detailing the interaction of the 7-chloro-8-nitro substituted variant with IAP family members such as XIAP, cIAP1, and cIAP2 is not extensively documented in publicly available literature. The induction of apoptosis by other imidazo[1,2-a]pyridine compounds often involves the activation of caspase cascades, which can be downstream of IAP inhibition. However, a direct mechanistic link for this specific compound remains to be fully elucidated.

Myeloid Cell Leukemia 1 (Mcl-1) Protein Inhibition

Structure-Activity Relationship (SAR) Investigations for Substituted Imidazo[1,2-a]pyridines

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

Impact of Chloro and Nitro Substituents on Biological Potency

The presence of both a chloro and a nitro group on the imidazo[1,2-a]pyridine scaffold, specifically at the 7 and 8 positions, is anticipated to profoundly influence the compound's electronic properties and, consequently, its biological activity.

In a study focusing on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, the nitro group at position 3 was found to be essential for their antiparasitic activity. nih.gov This suggests that the electron-withdrawing nature of the nitro group can be a critical determinant of biological efficacy. While this study does not feature substitution at the 7 and 8 positions, it highlights the importance of the nitro substituent in the broader imidazo[1,2-a]pyridine class.

Another study on 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine also underscores the investigation of chloro and nitro substituted derivatives for biological activity. mdpi.com The chloro group, being an electron-withdrawing halogen, can affect the molecule's lipophilicity, distribution, and ability to form halogen bonds with biological targets. The combination of a chloro group at position 7 and a nitro group at position 8 would create a distinct electronic environment on the pyridine ring, which could modulate interactions with target proteins.

A summary of relevant compounds from the literature and their reported activities is presented below:

Compound NameSubstituentsReported Biological Activity
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines6-Chloro, 3-Nitro, 8-Aryl, 2-PhenylsulfonylmethylAntitrypanosomatid activity nih.gov
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine6-Chloro, 3-Nitro, 8-Phenylthio, 2-PhenylthiomethylAntikinetoplastid activity mdpi.com

Influence of Molecular Features on Specific Biological Activities

For instance, the introduction of bulky substituents can either enhance binding to a target by occupying a hydrophobic pocket or hinder it due to steric clashes. The relative positioning of functional groups is also critical. The specific arrangement of the chloro and nitro groups in this compound could lead to unique intramolecular interactions that influence the molecule's preferred conformation and its interaction with biological macromolecules.

While direct SAR studies on this compound are limited, the broader principles of medicinal chemistry suggest that these substitutions would significantly impact its pharmacokinetic and pharmacodynamic properties. Further empirical studies are necessary to delineate the precise influence of these molecular features on its potential therapeutic activities.

Computational and Theoretical Studies on 7 Chloro 8 Nitroimidazo 1,2 a Pyridine and Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the physicochemical properties of molecules. scirp.org For the imidazo[1,2-a]pyridine (B132010) scaffold, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p) have been successfully used to analyze molecular geometry, electronic properties, and reactivity. scirp.orgnih.gov These theoretical investigations provide a foundational understanding of the molecule's behavior at an electronic level.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org

For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the entire molecule, while the LUMO is often localized on a substituted phenyl nucleus or other electron-accepting regions. nih.gov The energy gap is a fundamental factor in understanding potential biological activity. nih.gov In a study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations revealed a range of HOMO-LUMO energy gaps, which correlated with the reactivity and stability of the compounds. scirp.org

Table 1: Representative Frontier Molecular Orbital Energies for Imidazo[1,2-a]pyridine Derivatives Data is illustrative and derived from studies on various derivatives of the core scaffold.

Derivative ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-acylhydrazones-6.28 to -7.33-1.22 to -2.774.51 to 5.06
Schiff Bases-5.89 to -6.15-2.28 to -2.613.54 to 3.61

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. nih.gov

In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis reveals that negative potential is often concentrated around the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, as well as oxygen or sulfur atoms in substituents, identifying them as nucleophilic sites. scirp.org Conversely, hydrogen atoms and other electron-deficient areas show positive potential. scirp.org For 7-chloro-8-nitroimidazo[1,2-a]pyridine, the strong electron-withdrawing nature of the nitro and chloro groups would create significant positive potential on the pyridine ring, making it susceptible to nucleophilic attack, while the oxygen atoms of the nitro group would be prominent negative sites.

Global reactivity descriptors are calculated from FMO energies and provide a quantitative measure of a molecule's stability and reactivity. scirp.org Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Higher hardness correlates with greater stability. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are derived from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). Studies on various organic molecules, including imidazo[1,2-a]pyridine derivatives, utilize these descriptors to compare the reactivity profiles within a series of compounds. scirp.org

Table 2: Representative Global Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives Data is illustrative and based on general findings for this class of compounds.

Derivative ClassHardness (η) (eV)Chemical Potential (μ) (eV)Electrophilicity Index (ω) (eV)
N-acylhydrazones2.25 to 2.53-4.27 to -4.554.04 to 4.59
Schiff Bases1.77 to 1.81-4.22 to -4.385.02 to 5.30

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov Imidazo[1,2-a]pyridine derivatives have been docked against a wide array of biological targets due to their broad pharmacological potential, including anticancer and anti-inflammatory activities. nih.govresearchgate.net

Docking studies have successfully predicted the binding modes of various imidazo[1,2-a]pyridine derivatives with several key protein targets. These studies analyze interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site.

For example, a novel imidazo[1,2-a]pyridine derivative was shown through docking to bind to the p50 subunit of NF-κB, a key protein in inflammation and cancer pathways. nih.gov Other studies have investigated the binding of this scaffold to targets like 3-α-hydroxysteroid dehydrogenase (implicated in cancer) and pantothenate synthetase (an antimycobacterial target). researchgate.netopenpharmaceuticalsciencesjournal.com The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net

Table 3: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives This table presents a summary of findings from various studies on derivatives of the core scaffold.

DerivativeProtein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analoguePantothenate Synthetase (3IVX)-7.37Gly158, Met195, Pro38, Hie47
Novel Imidazo[1,2-a]pyridine (MIA)NF-κB p50 (1NFK)-7.1Arg187, Cys62, His144, Gly145
1-(4-phenoxyphenyl)ethan-1-one based derivative3-α-hydroxysteroid dehydrogenase-9.21His 222, Tyr 216, Lys 270
Imidazo[1,2-a]pyridin-3-yl derivativeHuman GABAa (4COF)-116.8Not specified

Prediction of Molecular Recognition and Binding Modes

The prediction of how a small molecule like this compound interacts with a biological target is fundamental to understanding its potential therapeutic effects. Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding affinity and the specific molecular interactions that stabilize the complex.

In studies on related imidazo[1,2-a]pyridine derivatives, molecular docking has been successfully employed to elucidate their binding modes with various protein targets. For instance, in the context of antimicrobial research, docking studies of imidazo[1,2-a]pyridine-3-carboxamide analogues against Mycobacterium tuberculosis pantothenate synthetase have revealed key interactions. These studies identified crucial hydrogen bonding and pi-cation interactions between the ligands and amino acid residues such as Gly158, Met195, and His47 within the active site of the enzyme. researchgate.netopenpharmaceuticalsciencesjournal.com Such insights are vital for the structure-based design of more potent inhibitors.

For this compound, a similar approach would involve docking the compound into the active sites of potential target proteins. The predicted binding mode would highlight the specific interactions formed by the chloro and nitro groups at the 7 and 8 positions, respectively. These interactions could include hydrogen bonds, halogen bonds, and hydrophobic interactions, which collectively contribute to the binding affinity. The results of such studies are often summarized in tables detailing the binding energies and interacting residues.

Table 1: Illustrative Molecular Docking Results for an Imidazo[1,2-a]pyridine Derivative

Compound Target Protein Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Imidazo[1,2-a]pyridine analogue Pantothenate Synthetase -7.37 Gly158, Met195, Pro38 Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For imidazo[1,2-a]pyridine derivatives, MD simulations have been used to confirm the stability of docking poses and to understand the flexibility of both the ligand and the protein. openpharmaceuticalsciencesjournal.com For example, a 1.2 nanosecond MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide analogue complexed with pantothenate synthetase showed that the complex remained stable, with acceptable root mean square deviation (RMSD) values (typically less than 3 Å). openpharmaceuticalsciencesjournal.com This stability analysis is crucial for validating the binding mode predicted by docking.

In the case of this compound, MD simulations would be instrumental in analyzing its conformational preferences, both in a solvated environment and when bound to a target protein. The simulations would reveal the flexibility of the molecule and the stability of its interactions with key residues in the binding pocket, providing a more accurate estimation of its binding affinity and residence time.

Table 2: Key Parameters from a Typical Molecular Dynamics Simulation

Simulation Parameter Typical Value/Observation Significance
Simulation Time 1-100 ns Duration of the simulation to observe molecular motions.
RMSD < 3 Å Indicates the stability of the protein-ligand complex.
RMSF Varies per residue Shows the flexibility of individual amino acid residues.

Note: This table represents typical parameters and expected outcomes from MD simulations of small molecule-protein complexes.

In silico Target Prediction Studies

Identifying the biological targets of a compound is a critical step in drug discovery. In silico target prediction methods utilize the chemical structure of a molecule to predict its potential protein targets. These approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods compare the query molecule to a database of compounds with known biological activities, assuming that structurally similar molecules are likely to have similar targets. Structure-based methods, on the other hand, involve docking the molecule against a panel of protein structures to identify potential binding partners.

For the imidazo[1,2-a]pyridine scaffold, its derivatives have been associated with a wide range of biological activities, including antimicrobial and anticancer effects, suggesting that they may interact with multiple targets. mdpi.comresearchgate.net In silico target prediction studies for this compound would involve screening its structure against databases of known biological targets. This could reveal potential new therapeutic applications for the compound. For instance, given the known antimicrobial properties of nitro-containing imidazoles, target prediction might suggest enzymes involved in bacterial metabolic pathways as potential targets. researchgate.net

The results of such studies can generate a ranked list of potential targets based on a prediction score or binding affinity. These predictions then need to be validated experimentally.

Table 3: Example of In Silico Target Prediction Output

Predicted Target Prediction Score Biological Function Potential Therapeutic Area
Bacterial DNA gyrase 0.85 DNA replication Antibacterial
Protein Kinase 0.79 Cell signaling Anticancer

Note: This table is a hypothetical representation of potential targets for an imidazo[1,2-a]pyridine derivative based on the known pharmacology of the scaffold.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Investigations

Specific ¹H and ¹³C NMR data for 7-Chloro-8-nitroimidazo[1,2-a]pyridine are not available in the reviewed literature.

Two-Dimensional NMR Spectroscopy (e.g., ¹H/¹³C-NMR)

There is no published information on the two-dimensional NMR spectroscopy of this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry data for this compound has not been reported.

Liquid Chromatography-Mass Spectrometry (LC-MS(ESI))

There are no available LC-MS(ESI) data for this compound.

Infrared (IR) Spectroscopy

The specific IR absorption frequencies for this compound are not documented in the scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal proof of a compound's constitution, configuration, and conformation.

Research Findings:

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, analysis of structurally related imidazo[1,2-a]pyridine (B132010) derivatives allows for a hypothetical description of the process.

To perform this analysis, a suitable single crystal of this compound would be grown, typically through slow evaporation of a saturated solution or by vapor diffusion. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The key parameters obtained from such an analysis would be presented in a crystallographic data table. While specific data for the target compound is unavailable, a representative table for a related heterocyclic compound is shown below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound. (Note: This data is illustrative and not based on experimental results for the specified compound.)

ParameterValue
Empirical formulaC₇H₄ClN₃O₂
Formula weight197.58
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, α = 90°b = 10.2(2) Å, β = 105.3(1)°c = 9.8(1) Å, γ = 90°
Volume820(3) ų
Z4
Density (calculated)1.600 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)400
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.5 to 28.0°
Reflections collected2500
Independent reflections1800 [R(int) = 0.04]
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15

This data would provide unequivocal confirmation of the connectivity of the chloro and nitro groups on the imidazo[1,2-a]pyridine core and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Chromatographic Methods (e.g., Thin-Layer Chromatography, TLC)

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, assessing the purity of products, and for the purification of compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method used extensively for these purposes.

Research Findings:

While specific TLC protocols for this compound are not detailed in the available literature, general procedures for related nitro-substituted imidazo-heterocycles are commonly reported. The purification of various substituted imidazo[1,2-a]pyridines is often achieved using column chromatography on silica (B1680970) gel. mdpi.comrsc.orgmdpi.com TLC is used to guide the development of these column chromatography methods and to analyze the resulting fractions.

In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of moderate polarity, such as imidazo[1,2-a]pyridine derivatives, is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. wvu.edureachdevices.com The ratio of these solvents is adjusted to optimize the separation of the desired compound from starting materials, byproducts, and other impurities.

After development, the separated spots are visualized, typically under UV light, as compounds containing aromatic rings often fluoresce. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated. The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

Table 2: Representative TLC Data for Analysis of a Reaction Mixture. (Note: This data is illustrative. The Rf values are hypothetical and would depend on the specific TLC conditions employed.)

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization
Starting Material (e.g., a 2-aminopyridine)7:30.20UV (254 nm)
This compound 7:3 0.55 UV (254 nm)
Byproduct 17:30.40UV (254 nm)
Byproduct 27:30.75UV (254 nm)

By comparing the Rf value of the product spot to that of the starting materials and any new spots that appear, the progress of the reaction can be effectively monitored. For purification, the Rf values obtained from TLC are used to determine the optimal solvent system for separation by column chromatography.

Advanced Applications of Imidazo 1,2 a Pyridine Derivatives Beyond Traditional Pharmacology

Development of Fluorescent Probes and Styryl Dyes

The development of fluorescent probes and styryl dyes based on the imidazo[1,2-a]pyridine (B132010) core is an active area of research. researchgate.netresearchgate.net These compounds are of interest due to their potential in various sensing and imaging applications. The electronic properties of the imidazo[1,2-a]pyridine system can be tuned by introducing different substituent groups, which in turn affects their absorption and emission spectra. tandfonline.com While the general class of imidazo[1,2-a]pyridines has been explored for these purposes, there is no specific information available on the synthesis or characterization of fluorescent probes or styryl dyes derived from 7-Chloro-8-nitroimidazo[1,2-a]pyridine.

Potential for Optoelectronic Devices

The photophysical properties of imidazo[1,2-a]pyridines, such as their high fluorescence quantum yields, have led to investigations into their potential for use in optoelectronic devices, including organic light-emitting diodes (OLEDs). ijrpr.comnih.govresearchgate.net The electron-accepting or donating nature of substituents on the imidazo[1,2-a]pyridine ring can be modulated to achieve desired electronic and photophysical properties for such applications. researchgate.net Nevertheless, there is no specific research detailing the evaluation of this compound for its potential in optoelectronic devices.

Future Research Directions and Unexplored Avenues for 7 Chloro 8 Nitroimidazo 1,2 a Pyridine

Development of Green and Sustainable Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has traditionally involved methods that may not align with modern principles of green chemistry. Future research must prioritize the development of environmentally benign and efficient synthetic routes for 7-Chloro-8-nitroimidazo[1,2-a]pyridine. Promising avenues include catalyst-free reactions in deep eutectic solvents, which are biodegradable and environmentally friendly. researchgate.net Another approach is the use of copper(I)-catalyzed methods that employ air as the oxidant, offering a cost-effective and non-toxic alternative to conventional oxidants. organic-chemistry.org Such one-pot procedures can construct the imidazo[1,2-a]pyridine (B132010) core from simple precursors like aminopyridines and nitroolefins with high atom economy. organic-chemistry.org Furthermore, rapid, metal-free syntheses in aqueous media under ambient conditions have shown success for the parent scaffold and should be adapted for this specific derivative. rsc.org

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

Methodology Key Features Advantages Reference
Traditional Synthesis Often involves multi-step processes, harsh reagents, and organic solvents. Well-established and versatile. researchgate.net
Cu(I)-Catalyzed Synthesis Uses a copper catalyst and air as the oxidant in a one-pot procedure. Aligns with green chemistry principles by using abundant and non-toxic air. organic-chemistry.org organic-chemistry.org
Metal-Free Aqueous Synthesis NaOH-promoted cycloisomerization performed in water at room temperature. Avoids metal catalysts, uses a green solvent, rapid reaction times, and high yields. rsc.org rsc.org

| Deep Eutectic Solvents | Employs choline (B1196258) chloride-based deep eutectic solvents in a catalyst-free reaction. | Utilizes environmentally benign and biodegradable solvents with simple purification. researchgate.net | researchgate.net |

Comprehensive Mechanistic Elucidation of Biological Activities at a Molecular Level

The biological activity of many nitro-containing heterocyclic compounds is attributed to the reductive activation of the nitro group within target cells. researchgate.net This process is believed to generate reactive nitrogen species, including radical anions, which can induce oxidative stress and damage vital cellular macromolecules such as DNA and proteins. researchgate.netchemrxiv.org A crucial area of future research is to confirm this mechanism for this compound. Studies should focus on identifying the specific cellular reductases responsible for its bioactivation.

Furthermore, the precise molecular targets of this compound remain unknown. Research on related imidazo[1,2-a]pyridine analogs has identified novel targets. For instance, certain anti-tuberculosis derivatives were found to inhibit ATP homeostasis by targeting the QcrB subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.gov Similarly, some anticancer imidazo[1,2-a]pyridines have been shown to induce cell cycle arrest and apoptosis by modulating signaling pathways like AKT/mTOR. waocp.org Future investigations should employ techniques such as proteomics and genetic screening to identify the specific binding partners and pathways affected by this compound in various pathogenic organisms and cancer cells.

Integration of Advanced Computational Modeling for Rational Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process and to design more potent and selective analogs of this compound. sysrevpharm.orgpatsnap.com Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are integral to modern rational drug design. nih.govopenmedicinalchemistryjournal.com

A key future direction is the development of a pharmacophore model for this compound class. For example, a study on related antimycobacterial agents generated a five-featured hypothesis (HHPRR) representing key structural characteristics necessary for activity. openpharmaceuticalsciencesjournal.com This can be followed by the creation of atom-based 3D-QSAR models to correlate structural features with biological activity, guiding the synthesis of new derivatives with enhanced potency. openpharmaceuticalsciencesjournal.com Molecular docking studies can predict the binding modes of this compound and its derivatives within the active sites of potential protein targets, providing insights for structural modifications to improve binding affinity and selectivity. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.net

Table 2: Application of Computational Techniques in Drug Design

Computational Method Application for this compound Reference
Molecular Docking Predict binding orientation and affinity to target proteins, guiding lead optimization. nih.govopenmedicinalchemistryjournal.com
Pharmacophore Modeling Identify essential structural features required for biological activity to screen for new hits. openpharmaceuticalsciencesjournal.com
3D-QSAR Develop predictive models that correlate molecular structure with potency to guide rational design. openpharmaceuticalsciencesjournal.commdpi.com
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex to assess stability and interactions. patsnap.comopenpharmaceuticalsciencesjournal.com

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | nih.gov |

Exploration of Novel Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. rsc.orgrsc.orgnih.gov Based on the activities of structurally related compounds, this compound warrants investigation in several therapeutic areas.

Antituberculosis: Imidazo[1,2-a]pyridines have emerged as highly potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org

Anticancer: Various derivatives have shown significant antiproliferative activity against cancer cell lines, including melanoma and breast cancer. nih.govnih.gov The mechanisms often involve the induction of apoptosis and cell cycle arrest. waocp.org

Antiprotozoal: The 3-nitroimidazo[1,2-a]pyridine (B1296164) core is present in compounds with activity against kinetoplastid parasites like Leishmania donovani and Trypanosoma brucei. mdpi.comresearchgate.net

Future research should involve broad biological screening of this compound against a panel of targets related to these diseases.

Table 3: Potential Therapeutic Areas for Investigation

Therapeutic Area Rationale Based on Related Compounds Reference
Antituberculosis Potent activity against replicating and drug-resistant M. tuberculosis. nih.govrsc.org
Anticancer Antiproliferative effects against various human cancer cell lines. nih.govnih.govrsc.org
Antiprotozoal Activity against parasites such as Leishmania and Trypanosoma. chemrxiv.orgmdpi.com
Antifungal Docking studies suggest potential activity against fungal enzymes like lanosterol (B1674476) 14α-demethylase. beilstein-journals.org

| Antiviral | The fused heterocyclic system is a common motif in antiviral drug discovery. | mdpi.com |

Design of Highly Targeted and Selective Derivatives

Building upon mechanistic and computational insights, a significant future avenue is the rational design of derivatives of this compound with high target selectivity. The goal is to enhance therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are essential in this process. For instance, research on antitubercular imidazo[1,2-a]pyridines revealed that modifications at different positions on the scaffold dramatically influenced potency and pharmacokinetic properties. nih.gov By systematically altering substituents on the imidazo[1,2-a]pyridine core, it will be possible to fine-tune the molecule's properties. Computational docking can be used to design modifications that optimize interactions with a specific pocket or residue in a target protein, thereby increasing selectivity. researchgate.net

Investigation of Multidrug Resistance Mechanisms in Biological Targets

The increasing prevalence of multidrug resistance (MDR) is a major global health challenge. A critical area of research is to evaluate the activity of this compound against drug-resistant strains of bacteria, fungi, and protozoa. Encouragingly, related imidazo[1,2-a]pyridine compounds have demonstrated outstanding potency against MDR and XDR strains of M. tuberculosis, suggesting they may act on a novel target or bypass existing resistance mechanisms. nih.gov

Future studies should investigate whether this compound is a substrate for known efflux pumps, a common cause of resistance. Additionally, laboratory experiments involving the long-term exposure of target organisms to the compound can be used to generate resistant mutants. Whole-genome sequencing of these mutants can then identify the genetic basis of resistance, revealing the compound's molecular target and potential resistance pathways, which is invaluable information for developing next-generation inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.